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Compound of Interest

Compound Name: Evodia fruit

Cat. No.: B1675406

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evodia rutaecarpa, a plant with a long history in traditional Chinese medicine, has garnered
significant interest in the scientific community for its diverse pharmacological activities. The
extracts of its fruit, rich in bioactive alkaloids such as evodiamine and rutaecarpine, have been
the subject of numerous in vitro studies. This technical guide provides a comprehensive
overview of the key in vitro findings, focusing on the anti-inflammatory, anti-cancer, anti-obesity,
and neuroprotective effects of Evodia rutaecarpa extracts and its principal components. This
document is intended to serve as a resource for researchers and professionals in drug
development, offering detailed experimental protocols, quantitative data summaries, and visual
representations of the underlying molecular mechanisms.

Anti-Inflammatory Effects

Evodia rutaecarpa extracts and its bioactive compounds, notably evodiamine and rutaecarpine,
have demonstrated potent anti-inflammatory properties in various in vitro models. These effects
are primarily attributed to the inhibition of key inflammatory mediators and the modulation of
associated signaling pathways.

Quantitative Data Summary
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The following table summarizes the quantitative data from in vitro studies on the anti-

inflammatory effects of Evodia rutaecarpa extracts and its components.

Compound/ . Reference(s
Cell Line Assay Target ICso | Effect
Extract
ROS _
) Reactive
Ethanol ) Production ~2.7-3.3
Neutrophils Oxygen [1]
Extract (PMA- ] pg/mL
} Species
induced)
ROS )
) Reactive
Ethanol ) Production ~2.7-3.3
Neutrophils Oxygen [1]
Extract (fMLP- ) pg/mL
) Species
induced)
NO
Ethanol Microglial Production o ]
Nitric Oxide ~0.8 pg/mL [1]
Extract Cells (LPS-
induced)
PGE:
i ) Strong
o Synthesis Prostaglandin
Evodiamine RAW 264.7 inhibition at
(LPS- E2
) 1-10 uM
induced)
PGD:2
] Generation Prostaglandin
Rutaecarpine  BMMC 0.28 uM [2]
(COX-2 D2
dependent)
PGD:2
) Generation Prostaglandin
Rutaecarpine BMMC 8.7 uM [2]
(CoX-1 D2
dependent)

Key Experimental Protocols

This protocol is used to quantify nitrite, a stable and soluble product of NO, in cell culture
supernatants.
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Materials:

RAW 264.7 macrophage cells

Lipopolysaccharide (LPS)

Complete cell culture medium (e.g., DMEM with 10% FBS)

Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B:
0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

Sodium nitrite (for standard curve)

96-well microplate
Procedure:

o Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10 cells/well and incubate for 24
hours.

o Pre-treat the cells with various concentrations of Evodia rutaecarpa extract or its
components for 1 hour.

o Stimulate the cells with LPS (1 pg/mL) for 24 hours.

 After incubation, collect 50 pL of the culture supernatant from each well and transfer to a new
96-well plate.

e Prepare a standard curve of sodium nitrite (0-100 uM) in the cell culture medium.

e Add 50 pL of Griess Reagent Component A to each well containing the supernatant or
standard.

e Incubate at room temperature for 10 minutes in the dark.
e Add 50 pL of Griess Reagent Component B to each well.

e Incubate at room temperature for another 10 minutes in the dark.
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» Measure the absorbance at 540 nm using a microplate reader.

o Calculate the nitrite concentration in the samples by interpolating from the standard curve.

This protocol is used to assess the effect of Evodia rutaecarpa extracts on the activation of the
NF-kB signaling pathway by measuring the protein levels of p65 and IkBa.

Materials:

 RAW 264.7 macrophage cells

e LPS

e Evodia rutaecarpa extract or its components

o RIPA lysis buffer with protease and phosphatase inhibitors

o Primary antibodies (anti-p65, anti-phospho-p65, anti-IkBa, anti-phospho-IkBa, anti-B-actin)

» HRP-conjugated secondary antibodies

o SDS-PAGE gels and electrophoresis apparatus

o PVDF membrane and transfer apparatus

e Chemiluminescent substrate

Procedure:

Seed RAW 264.7 cells in a 6-well plate and grow to 80-90% confluency.

Pre-treat the cells with the test compounds for 1 hour.

Stimulate with LPS (1 pg/mL) for 30 minutes.

Wash the cells with ice-cold PBS and lyse with RIPA buffer.

Determine the protein concentration of the lysates using a BCA assay.
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e Separate equal amounts of protein (20-30 pg) on an SDS-PAGE gel.

o Transfer the separated proteins to a PVDF membrane.

o Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
e Incubate the membrane with primary antibodies overnight at 4°C.

e Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for
1 hour at room temperature.

e Wash the membrane again and visualize the protein bands using a chemiluminescent
substrate and an imaging system.

e Quantify the band intensities and normalize to a loading control like 3-actin.

Signaling Pathways

Evodia rutaecarpa extracts exert their anti-inflammatory effects by modulating several key
signaling pathways, most notably the NF-kB and MAPK pathways.

/ Nodes LPS [label="LPS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TLR4 [label="TLR4",
fillcolor="#FBBC05", fontcolor="#202124"]; Evodia [label="Evodia
rutaecarpa\nExtracts/Components”, shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
IKK [label="IKK", fillcolor="#F1F3F4", fontcolor="#202124"]; IkB [label="IkBa",
fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB [label="NF-kB\n(p65/p50)",
fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB_nucleus [label="NF-kB\n(p65/p50)",
fillcolor="#4285F4", fontcolor="#FFFFFF"]; MAPK [label="MAPK\n(p38, JNK, ERK)",
fillcolor="#F1F3F4", fontcolor="#202124"]; INOS_COX2 [label="INOS, COX-2\n(Gene
Expression)”, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cytokines [label="Pro-inflammatory
Cytokines\n(TNF-a, IL-6, IL-1B3)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges LPS -> TLR4 [color="#5F6368"]; TLR4 -> IKK [color="#5F6368"]; TLR4 -> MAPK
[color="#5F6368"]; IKK -> IkB [label=" phosphorylates", fontsize=8, fontcolor="#5F6368",
color="#5F6368"]; IkB -> NFkB [label=" releases", fontsize=8, fontcolor="#5F6368",
style=dashed, color="#5F6368"]; NFkB -> NFkB_nucleus [label=" translocation", fontsize=8,
fontcolor="#5F6368", color="#5F6368"]; NFkB_nucleus -> INOS_COX2 [color="#5F6368"];
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NFkB_nucleus -> Cytokines [color="#5F6368"]; MAPK -> NFkB_nucleus [label=" activates",
fontsize=8, fontcolor="#5F6368", color="#5F6368"]; Evodia -> IKK [label=" inhibits", fontsize=8,
fontcolor="#34A853", color="#34A853", arrowhead=tee]; Evodia -> MAPK [label=" inhibits",
fontsize=8, fontcolor="#34A853", color="#34A853", arrowhead=tee]; } .

Anti-inflammatory signaling pathway of Evodia rutaecarpa.

Anti-Cancer Effects

The anti-cancer properties of Evodia rutaecarpa extracts, particularly evodiamine, have been
extensively studied in vitro. These compounds have been shown to inhibit cell proliferation,
induce apoptosis, and arrest the cell cycle in various cancer cell lines.

Quantitative Data Summary

The following table presents a summary of the cytotoxic and anti-proliferative effects of Evodia
rutaecarpa and its components on different cancer cell lines.
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Compound/Ext .
Cell Line Assay ICso | Effect Reference(s)
ract
o HCT116 (Colon ] ) Effective
Evodiamine Cell Proliferation o [3]
Cancer) inhibition
Dose-dependent
o HepG2 (Liver . increase in
Evodiamine Cell Viability [3]
Cancer) WWOX
expression
o A549 (Lung ] ) Significant
Evodiamine Cell Proliferation o
Cancer) inhibition
) ) SKOV-3 (Ovarian o ICs0 values
Limonin Cell Viability
Cancer) reported
_ ) A2780 (Ovarian o ICso values
Limonin Cell Viability
Cancer) reported
) ) RMUG-S o ICso values
Limonin ) Cell Viability
(Ovarian Cancer) reported
] HepG2 (Liver o ICso value
Rutaecarpine Cell Viability
Cancer) reported

Key Experimental Protocols

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability,

proliferation, and cytotoxicity.

Materials:

e Cancer cell line of interest

e Complete cell culture medium

o Evodia rutaecarpa extract or its components
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e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

e DMSO or solubilization buffer

e 96-well microplate

Procedure:

e Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
o Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours.
 After the incubation period, add 10 pL of MTT solution to each well.

 Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan
crystals.

e Remove the medium and add 100 pL of DMSO or solubilization buffer to each well to
dissolve the formazan crystals.

o Gently shake the plate for 10 minutes to ensure complete dissolution.
o Measure the absorbance at 570 nm using a microplate reader.
o Calculate the percentage of cell viability relative to the untreated control.

This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the
externalization of phosphatidylserine (PS) using Annexin V and the loss of membrane integrity
using propidium iodide (PI).

Materials:
e Cancer cell line of interest
o Complete cell culture medium

o Evodia rutaecarpa extract or its components
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e Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium lodide, and
Binding Buffer)

e Flow cytometer

Procedure:

e Seed cells in a 6-well plate and treat with the test compound for the desired time.

o Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
» Wash the cells twice with cold PBS.

e Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10° cells/mL.

o Transfer 100 pL of the cell suspension to a flow cytometry tube.

e Add 5 pL of Annexin V-FITC and 5 pL of Propidium lodide.

» Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
e Add 400 pL of 1X Binding Buffer to each tube.

e Analyze the cells by flow cytometry within 1 hour.

» Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic
(Annexin V+/PI1+), and necrotic (Annexin V-/Pl+) cells.

Signaling Pathways

The anti-cancer effects of Evodia rutaecarpa are mediated through the induction of apoptosis
via both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, as well as the
inhibition of pro-survival signaling.

/ Nodes Evodia [label="Evodiamine/A\nRutaecarpine"”, shape=ellipse, fillcolor="#34A853",
fontcolor="#FFFFFF"]; PISBK_AKT [label="PI3K/Akt Pathway", fillcolor="#F1F3F4",
fontcolor="#202124"]; NFkB [label="NF-kB", fillcolor="#F1F3F4", fontcolor="#202124"]; Bcl2
[label="Bcl-2 (Anti-apoptotic)", fillcolor="#FBBCO05", fontcolor="#202124"]; Bax [label="Bax
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(Pro-apoptotic)”, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mitochondrion
[label="Mitochondrion”, shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
CytochromeC [label="Cytochrome c", fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase9
[label="Caspase-9", fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase8 [label="Caspase-8",
fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase3 [label="Caspase-3", fillcolor="#4285F4",
fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=egq, fillcolor="#EA4335",
fontcolor="#FFFFFF"];

// Edges Evodia -> PI3K_AKT [label=" inhibits", fontsize=8, fontcolor="#34A853",
color="#34A853", arrowhead=tee]; PI3K_AKT -> NFkB [label=" activates", fontsize=8,
fontcolor="#5F6368", color="#5F6368"]; NFkB -> Bcl2 [label=" upregulates", fontsize=8,
fontcolor="#5F6368", color="#5F6368"]; Evodia -> Bcl2 [label=" inhibits", fontsize=8,
fontcolor="#34A853", color="#34A853", arrowhead=tee]; Evodia -> Bax [label=" activates",
fontsize=8, fontcolor="#34A853", color="#34A853"]; Bax -> Mitochondrion [label="
permeabilizes", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; Bcl2 -> Mitochondrion
[label="inhibits", fontsize=8, fontcolor="#5F6368", color="#5F6368", arrowhead=tee];
Mitochondrion -> CytochromeC [label=" releases", fontsize=8, fontcolor="#5F6368",
style=dashed, color="#5F6368"]; CytochromeC -> Caspase9 [label=" activates", fontsize=8,
fontcolor="#5F6368", color="#5F6368"]; Caspase9 -> Caspase3 [label=" activates", fontsize=8,
fontcolor="#5F6368", color="#5F6368"]; Evodia -> Caspase8 [label=" activates", fontsize=8,
fontcolor="#34A853", color="#34A853"]; Caspase8 -> Caspase3 [label=" activates", fontsize=8,
fontcolor="#5F6368", color="#5F6368"]; Caspase3 -> Apoptosis [color="#5F6368"]; } .

Apoptotic signaling pathway induced by Evodia rutaecarpa.

Anti-Obesity Effects

In vitro studies suggest that Evodia rutaecarpa extracts and their components, particularly
evodiamine, can inhibit adipogenesis, the process of preadipocyte differentiation into mature
adipocytes.

Quantitative Data Summary

The following table provides quantitative data on the anti-adipogenic effects of Evodia
rutaecarpa and its constituents.
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Compound/Ext .
Cell Line Assay Effect Reference(s)
ract
_ Adipocyte —
Evodiamine 3T3-L1 ) o Strong inhibition
Differentiation
o Adiponectin Promotes HMW
Evodiamine 3T3-L1 ) o ) ) [4]
Multimerization adiponectin
] Adipocyte Promotes
Rutaecarpine - ) o [5]
Browning browning in vitro
o No significant
Evodiamine 3T3-L1 Glucose Uptake

effect

Key Experimental Protocols

This protocol is used to induce the differentiation of preadipocytes into adipocytes and to

visualize and quantify lipid accumulation.

Materials:

o 3T3-L1 preadipocyte cells

« Differentiation medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 uM dexamethasone, and 10

pg/mL insulin)

e Maintenance medium (DMEM with 10% FBS and 10 pg/mL insulin)

e Evodia rutaecarpa extract or its components

e Oil Red O staining solution

* |sopropanol

Procedure:

e Culture 3T3-L1 preadipocytes to full confluency in a 6-well plate.
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» Two days post-confluency, induce differentiation by replacing the medium with differentiation
medium containing the test compounds.

o After 2 days, replace the medium with maintenance medium containing the test compounds.
¢ Replenish the maintenance medium every 2 days for a total of 8-10 days.

o Wash the differentiated adipocytes with PBS and fix with 10% formalin for 1 hour.

o Wash with water and then with 60% isopropanol.

 Stain the cells with Oil Red O solution for 20 minutes at room temperature.

» Wash the cells with water to remove excess stain.

» Visually assess lipid droplet formation under a microscope.

o For quantification, elute the stain with 100% isopropanol and measure the absorbance at
510 nm.

Signaling Pathways

The anti-adipogenic effects of Evodia rutaecarpa are linked to the modulation of key
transcription factors and signaling pathways that govern adipocyte differentiation.

// Nodes Evodia [label="Evodiamine", shape=ellipse, fillcolor="#34A853",
fontcolor="#FFFFFF"]; Preadipocyte [label="Preadipocyte", shape=ellipse, fillcolor="#F1F3F4",
fontcolor="#202124"]; Adipocyte [label="Adipocyte", shape=ellipse, fillcolor="#FBBC05",
fontcolor="#202124"]; PPAR(g [label="PPARY", fillcolor="#4285F4", fontcolor="#FFFFFF"];
CEBPa [label="C/EBPa", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Adipogenesis
[label="Adipogenesis &\nLipid Accumulation", shape=eggq, fillcolor="#EA4335",
fontcolor="#FFFFFF"]; AMPK [label="AMPK", fillcolor="#F1F3F4", fontcolor="#202124"];

I/l Edges Preadipocyte -> Adipocyte [label=" differentiation”, fontsize=8, fontcolor="#5F6368",
color="#5F6368"]; PPARg -> Adipogenesis [color="#5F6368"]; CEBPa -> Adipogenesis
[color="#5F6368"]; Adipocyte -> Adipogenesis [style=invis]; Evodia -> PPARg [label=" inhibits",
fontsize=8, fontcolor="#34A853", color="#34A853", arrowhead=tee]; Evodia -> CEBPa [label="
inhibits", fontsize=8, fontcolor="#34A853", color="#34A853", arrowhead=tee]; Evodia -> AMPK
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[label="activates", fontsize=8, fontcolor="#34A853", color="#34A853"]; AMPK -> Adipogenesis
[label=" inhibits", fontsize=8, fontcolor="#5F6368", color="#5F6368", arrowhead=tee]; } .

Anti-adipogenic signaling pathway of Evodia rutaecarpa.

Neuroprotective Effects

In vitro studies have highlighted the potential of Evodia rutaecarpa extracts and its components
to protect neuronal cells from various insults, suggesting a therapeutic role in
neurodegenerative diseases.

Quantitative Data Summary

The following table summarizes the quantitative findings related to the neuroprotective effects
of Evodia rutaecarpa.

Compound/Ext .
Cell Line Assay Effect Reference(s)
ract
Reversed
] OGD-induced o
Rutaecarpine HT22 o cytotoxicity, [6]
cytotoxicity
reduced ROS
Reduced
] H202-induced apoptosis,
Rutaecarpine PC12 S ) [7]
oxidative stress increased cell
viability
Dehydroevodiam Acetylcholinester  Strong inhibitory ]
ine HCI ase inhibition effect
Okadaic acid- Reduced tau
Evodiamine SH-SY5Y induced phosphorylation
tauopathy and aggregation

Key Experimental Protocols

This protocol is adapted to assess the viability of neuronal cells following exposure to
neurotoxins and treatment with neuroprotective agents.
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Materials:

Neuronal cell line (e.g., SH-SY5Y, PC12)

Neurotoxin (e.g., H202, 6-OHDA, AP peptide)

Evodia rutaecarpa extract or its components

MTT solution and DMSO

96-well microplate
Procedure:

e Seed neuronal cells in a 96-well plate and differentiate if necessary (e.g., with retinoic acid
for SH-SY5Y cells).

o Pre-treat the cells with the test compounds for a specified duration.
» Expose the cells to the neurotoxin to induce cell death.
e Perform the MTT assay as described in section 2.2.1.

o Calculate the percentage of cell viability to determine the neuroprotective effect of the test
compounds.

This assay is used to evaluate the effect of compounds on the growth and extension of
neurites, a marker of neuronal differentiation and health.

Materials:

Neuronal cell line (e.g., PC12, SH-SY5Y)

Nerve Growth Factor (NGF) for PC12 cells or Retinoic Acid for SH-SYS5Y cells

Evodia rutaecarpa extract or its components

Microscope with a camera and image analysis software
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Procedure:
e Seed cells on a coated surface (e.g., collagen or poly-L-lysine) in a multi-well plate.

o Treat the cells with the test compounds in the presence or absence of a differentiating agent
(e.g., low concentration of NGF).

« Incubate for 24-72 hours.
o Capture images of the cells using a phase-contrast microscope.

e Measure the length of the longest neurite for a significant number of cells in each treatment
group using image analysis software.

» Aneurite is typically defined as a process that is at least twice the length of the cell body
diameter.

o Compare the average neurite length between treated and control groups.

Signaling Pathways

The neuroprotective effects of Evodia rutaecarpa involve the modulation of pathways related to
oxidative stress, apoptosis, and neuroinflammation.

/l Nodes Neurotoxins [label="Neurotoxins\n(Oxidative Stress, AB)", fillcolor="#EA4335",
fontcolor="#FFFFFF"]; Evodia [label="Evodiamine/\nRutaecarpine", shape=ellipse,
fillcolor="#34A853", fontcolor="#FFFFFF"]; ROS [label="ROS Production", fillcolor="#F1F3F4",
fontcolor="#202124"]; MAPK [label="MAPK Pathway", fillcolor="#F1F3F4",
fontcolor="#202124"]; Apoptosis_path [label="Apoptotic Pathway\n(Caspase activation)”,
fillcolor="#F1F3F4", fontcolor="#202124"]; Neuronal_Cell_Death [label="Neuronal Cell Death",
shape=eqg, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nrf2 [label="Nrf2 Pathway",
fillcolor="#4285F4", fontcolor="#FFFFFF"]; Antioxidant_Enzymes [label="Antioxidant
Enzymes\n(HO-1, NQO1)", fillcolor="#FBBCO05", fontcolor="#202124"];

I/l Edges Neurotoxins -> ROS [color="#5F6368"]; Neurotoxins -> MAPK [color="#5F6368"];
ROS -> Apoptosis_path [color="#5F6368"]; MAPK -> Apoptosis_path [color="#5F6368"];
Apoptosis_path -> Neuronal_Cell_Death [color="#5F6368"]; Evodia -> ROS [label=" inhibits",
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fontsize=8, fontcolor="#34A853", color="#34A853", arrowhead=tee]; Evodia -> MAPK [label="
inhibits", fontsize=8, fontcolor="#34A853", color="#34A853", arrowhead=tee]; Evodia -> Nrf2
[label=" activates", fontsize=8, fontcolor="#34A853", color="#34A853"]; Nrf2 ->
Antioxidant_Enzymes [label=" upregulates", fontsize=8, fontcolor="#5F6368",
color="#5F6368"]; Antioxidant_Enzymes -> ROS [label=" neutralizes", fontsize=8,
fontcolor="#5F6368", color="#5F6368", arrowhead=tee]; } .

Neuroprotective signaling pathway of Evodia rutaecarpa.

Conclusion

The in vitro evidence strongly supports the therapeutic potential of Evodia rutaecarpa extracts
and its principal bioactive components. The anti-inflammatory, anti-cancer, anti-obesity, and
neuroprotective effects are well-documented in a variety of cell-based models. The modulation
of key signaling pathways such as NF-kB, MAPK, and those involved in apoptosis and cellular
metabolism underscores the multifaceted mechanisms of action of these natural products. This
technical guide provides a foundational resource for further research and development aimed
at harnessing the pharmacological properties of Evodia rutaecarpa for the treatment of a range
of human diseases. Future in vivo studies and clinical trials are warranted to validate these
promising in vitro findings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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